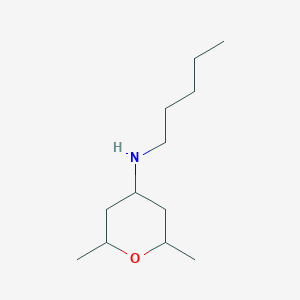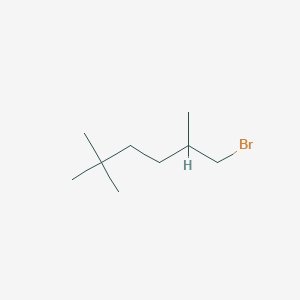
1-Bromo-2,5,5-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5,5-trimethylhexane can be synthesized through the bromination of 2,5,5-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals, which then react with the alkane to form the brominated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,5,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to replace the bromine atom with a hydroxyl group or a cyano group, respectively.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions to form alkenes.
Major Products:
Substitution Reactions: Products such as 2,5,5-trimethylhexanol or 2,5,5-trimethylhexanenitrile.
Elimination Reactions: Formation of alkenes like 2,5,5-trimethylhex-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5,5-trimethylhexane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: The compound is employed in the preparation of specialty polymers and materials with specific properties.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,5,5-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,5,5-trimethylhexane
- 1-Bromo-2,4,4-trimethylhexane
- 1-Bromo-2,2,5-trimethylhexane
Comparison: 1-Bromo-2,5,5-trimethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the hexane chain. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
1-bromo-2,5,5-trimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
XAQNVZDEJDPIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


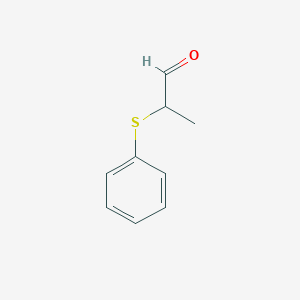
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)
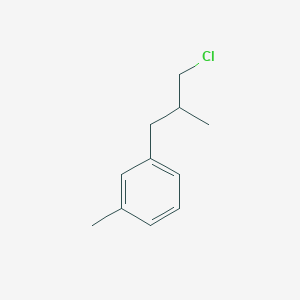
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
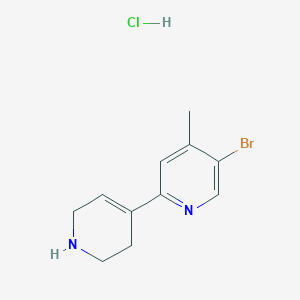
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
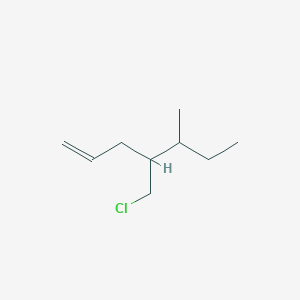
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
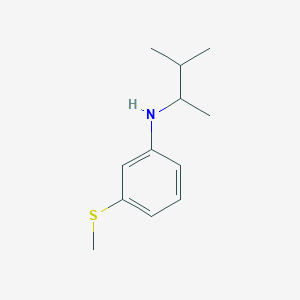
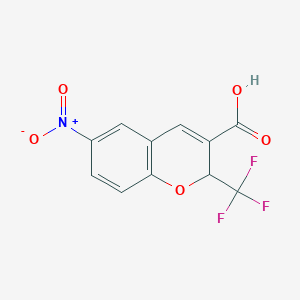
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
